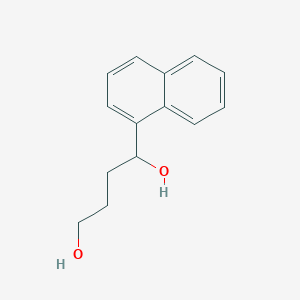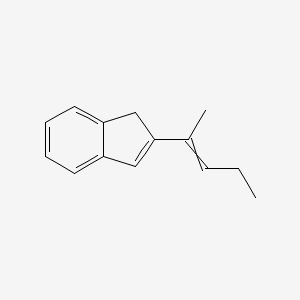
2-(Pent-2-en-2-yl)-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pent-2-en-2-yl)-1H-indene is an organic compound with a unique structure that combines an indene core with a pent-2-en-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-2-en-2-yl)-1H-indene typically involves the reaction of indene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where indene reacts with 2-pentene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pent-2-en-2-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(Pent-2-en-2-yl)-1H-indene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(Pent-2-en-2-yl)-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pent-2-en-2-yl)phenol: Similar structure but with a phenol group instead of an indene core.
2-(Pent-2-en-2-yl)benzene: Similar structure but with a benzene ring instead of an indene core.
Uniqueness
2-(Pent-2-en-2-yl)-1H-indene is unique due to its indene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the indene structure provides advantages over other similar compounds.
Propriétés
Numéro CAS |
819871-46-0 |
|---|---|
Formule moléculaire |
C14H16 |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
2-pent-2-en-2-yl-1H-indene |
InChI |
InChI=1S/C14H16/c1-3-6-11(2)14-9-12-7-4-5-8-13(12)10-14/h4-9H,3,10H2,1-2H3 |
Clé InChI |
MTQVOMKBGSBRSV-UHFFFAOYSA-N |
SMILES canonique |
CCC=C(C)C1=CC2=CC=CC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



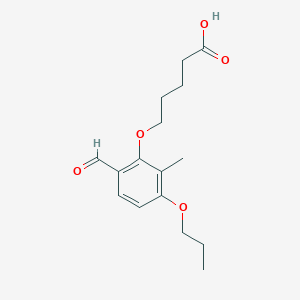
![4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,6aR)-](/img/structure/B12532309.png)
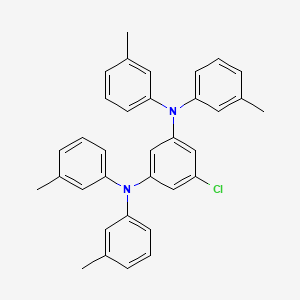
![5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol](/img/structure/B12532318.png)
![1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine](/img/structure/B12532324.png)
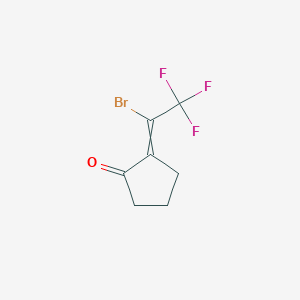

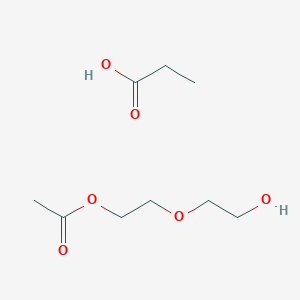
![10-([1,1'-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene](/img/structure/B12532354.png)
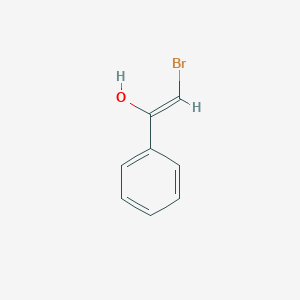

![1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12532385.png)
